molecular formula C24H16N2O10 B4808236 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid

5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid

Cat. No.: B4808236
M. Wt: 492.4 g/mol
InChI Key: RDMSPALJZAUPDH-UHFFFAOYSA-N
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Description

5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid is an organic compound with the molecular formula C24H16N2O10. It is a derivative of terephthalic acid and isophthalic acid, featuring two amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of dimethyl 5-aminoisophthalate with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Dimethyl 5-aminoisophthalate, terephthaloyl chloride, triethylamine, dichloromethane.

    Condensation Reactions: Various carboxylic acids and amines under dehydrating conditions.

Major Products

The major products of these reactions are typically larger supramolecular structures, such as MOFs, which have applications in gas storage, catalysis, and drug delivery .

Scientific Research Applications

5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid primarily involves its ability to form hydrogen bonds and participate in condensation reactions. These interactions are crucial for the formation of stable supramolecular structures, such as MOFs. The molecular targets and pathways involved include the carboxyl and amide groups, which facilitate the formation of hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid is unique due to its specific structure, which allows for the formation of stable and highly ordered supramolecular structures. Its ability to form multiple hydrogen bonds and participate in various condensation reactions makes it particularly valuable in materials science and related fields .

Properties

IUPAC Name

5-[[4-[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O10/c27-19(25-17-7-13(21(29)30)5-14(8-17)22(31)32)11-1-2-12(4-3-11)20(28)26-18-9-15(23(33)34)6-16(10-18)24(35)36/h1-10H,(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMSPALJZAUPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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